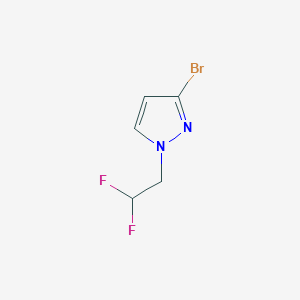

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Synthesis

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. nih.gov The pyrazole scaffold is a prevalent feature in a multitude of compounds with diverse applications, ranging from medicine to agriculture. lookchem.com In medicinal chemistry, pyrazole derivatives are integral to the structure of numerous drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. lookchem.com This biological versatility makes the pyrazole nucleus a "privileged scaffold" in drug discovery.

Beyond pharmaceuticals, pyrazole-containing compounds are crucial in the agrochemical industry, forming the active core of many potent herbicides, fungicides, and insecticides. guidechem.com Their unique chemical properties also lend themselves to applications in materials science, where they are used in the development of dyes, luminescent materials, and conducting polymers. The enduring importance of pyrazoles stems from their stable aromatic nature, their capacity for substitution at various ring positions, and the diverse synthetic routes available for their preparation and functionalization. researchgate.net

Role of Halogen and Fluoroalkyl Substituents in Modulating Molecular Properties

The introduction of halogen atoms and fluoroalkyl groups into organic molecules is a powerful strategy for fine-tuning their physicochemical and biological properties. Halogens, such as bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atom at the 3-position of the pyrazole ring, for example, not only influences the electronic properties of the ring but also serves as a crucial synthetic handle for further molecular elaboration, often through metal-catalyzed cross-coupling reactions. researchgate.net

Fluoroalkyl groups, like the 2,2-difluoroethyl substituent, impart unique characteristics to a molecule. Fluorine is the most electronegative element, and its incorporation can lead to profound changes in a compound's pKa, dipole moment, and conformational preferences. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the presence of fluoroalkyl groups can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. These modifications are instrumental in enhancing the efficacy and pharmacokinetic profile of bioactive molecules.

Overview of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole as a Key Synthetic Intermediate

This compound (CAS No. 1849251-81-5) emerges as a highly valuable intermediate that combines the key features of a functionalized pyrazole core. lookchem.comambeed.comaccelachem.comcymitquimica.com This compound contains two strategic elements: a bromine atom at the 3-position and a 2,2-difluoroethyl group at the N1-position.

The bromine atom acts as a versatile functional group, enabling chemists to introduce a wide range of substituents at this position through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the construction of complex molecular architectures from a relatively simple starting material. This reactivity is analogous to that of other 3-bromopyrazole intermediates which are pivotal in the synthesis of modern agrochemicals, including potent insecticides. quickcompany.ingoogle.comresearchgate.net

Simultaneously, the 1-(2,2-difluoroethyl) substituent confers the desirable properties associated with fluorination. It enhances the metabolic stability and modulates the lipophilicity of any larger molecule synthesized from this intermediate. The combination of a reactive site (the C-Br bond) and a property-modulating group (the difluoroethyl moiety) makes this compound a strategic building block for the synthesis of next-generation agrochemicals and pharmaceuticals.

Below are tables detailing the known properties of this compound and representative spectroscopic data for a closely related structure, illustrating how such compounds are characterized.

Data Tables

Table 1: Physicochemical Properties of this compound This table contains data sourced from chemical supplier catalogs and databases.

| Property | Value | Source(s) |

| CAS Number | 1849251-81-5 | ambeed.com, lookchem.com, |

| Molecular Formula | C₅H₅BrF₂N₂ | ambeed.com, |

| Molecular Weight | 211.01 g/mol | ambeed.com, |

| Appearance | Liquid | cymitquimica.com |

Table 2: Representative Spectroscopic Data of a Structurally Similar Compound: 3-Bromo-1-methylpyrazole Note: Detailed, published research findings with spectroscopic data for this compound were not available in the searched literature. The following table presents predicted ¹H NMR data for a structurally analogous compound, 3-Bromo-1-methylpyrazole, to provide a representative example of the type of spectral features expected.

| Type of Data | Predicted Spectral Features for 3-Bromo-1-methylpyrazole | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.88 (3H, s), 6.25 (1H, d, J = 2.4 Hz), 7.25 (1H, d, J = 2.0 Hz) | ichemical.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(2,2-difluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c6-4-1-2-10(9-4)3-5(7)8/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHKHIQJWCCGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Bromo 1 2,2 Difluoroethyl 1h Pyrazole

Reactions Involving the C-Br Bond at Position 3

The bromine atom at the 3-position of the pyrazole (B372694) core is a versatile handle for synthetic modifications. Its electron-withdrawing nature, coupled with the inherent reactivity of aryl bromides, makes it an excellent substrate for numerous coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov These reactions typically involve an oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that joins an organohalide with an organoboron compound. libretexts.orgnih.gov This methodology has been successfully applied to 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole for the synthesis of various 3-aryl- and 3-heteroarylpyrazole derivatives. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, and a base. researchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Bromo-pyrazoles

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |

| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |

| 3-Thienylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |

| 2-Pyridinylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov This method offers a powerful alternative to the Suzuki-Miyaura coupling, particularly when dealing with substrates that are sensitive to the basic conditions often employed in the latter. While specific examples involving this compound are not detailed in the provided search results, the general applicability of Negishi coupling to aryl bromides suggests its potential for the derivatization of this pyrazole core. The reaction's mild conditions and high functional group tolerance make it a valuable tool in organic synthesis. nih.gov

Beyond C-C bond formation, palladium catalysis enables a wide range of other functionalizations at the C-Br bond. nih.gov These can include amination (Buchwald-Hartwig reaction), cyanation, and other C-heteroatom bond-forming reactions. The specific outcome of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. The versatility of palladium catalysis allows for the introduction of a diverse array of functional groups at the 3-position of the pyrazole ring, significantly expanding the accessible chemical space for this scaffold. nih.govnih.gov

While transition metal-catalyzed reactions are predominant, the C-Br bond at the 3-position of the pyrazole ring can also undergo nucleophilic substitution reactions. However, direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging and often requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. The reactivity of the C-Br bond in this compound towards nucleophiles would likely be influenced by the electronic properties of the pyrazole ring and the difluoroethyl substituent.

Reactivity of the 2,2-Difluoroethyl Group

Investigations into C-F Bond Reactivity and Functionalization

Direct investigations into the C-F bond reactivity of the 1-(2,2-difluoroethyl) group on this specific pyrazole are not extensively documented in the literature. Generally, the carbon-fluorine bond in aliphatic systems, such as the difluoroethyl group, is the strongest single bond to carbon, making it highly stable and resistant to cleavage. nih.gov Functionalization through direct cleavage of these C(sp³)-F bonds is challenging and typically requires harsh conditions or specialized reagents, such as transition metal complexes or strong Lewis acids. baranlab.org In the context of this compound, the primary role of the difluoroethyl group is often as a stable, lipophilic moiety that modulates the physicochemical properties of the molecule rather than serving as a reactive handle for further derivatization. nih.gov

Potential for Further Fluorine-Directed Transformations

While the C-F bonds themselves are unreactive, the strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the entire molecule. The 1-(2,2-difluoroethyl) group deactivates the pyrazole ring, making it less susceptible to electrophilic attack compared to N-alkyl pyrazoles. This electronic influence can also affect the acidity of adjacent protons, although specific studies on fluorine-directed transformations, such as directed metalation guided by the fluorine atoms in this compound, have not been widely reported. The primary influence of the fluoroalkyl group remains its ability to confer unique properties like increased lipophilicity and metabolic stability, which are highly valued in medicinal and agrochemical research. nih.gov

Electrophilic and Nucleophilic Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo various substitution reactions. The regioselectivity of these reactions on this compound is governed by the directing effects of the existing substituents. The pyrazole scaffold has nucleophilic character at the C-4 position and electrophilic character at the C-3 and C-5 positions. mdpi.com

Further Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C-4 position, which is the most electron-rich carbon. rrbdavc.orgscribd.com However, in this compound, the presence of two electron-withdrawing groups (the N-1 difluoroethyl and C-3 bromo groups) deactivates the ring, making these reactions more challenging and often requiring forcing conditions. Despite this deactivation, functionalization at the C-4 position is feasible. The existence of derivatives such as this compound-4-carbaldehyde suggests that formylation, likely via the Vilsmeier-Haack reaction, is a viable pathway. bldpharm.commdpi.com Other classical electrophilic substitution reactions can also be envisaged.

| Reaction | Typical Reagents | Electrophile | Expected Product at C-4 |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid derivative |

| Bromination | Br₂ | Br⁺ | 3,4-Dibromo derivative |

| Vilsmeier-Haack Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | 4-Formyl derivative |

Lithiation and Subsequent Electrophilic Trapping

Directed ortho-metalation, specifically lithiation, is a powerful strategy for the regioselective functionalization of substituted pyrazoles. For N-1 substituted pyrazoles bearing a substituent at C-3, deprotonation with a strong base like n-butyllithium (n-BuLi) typically occurs at the C-5 position. nih.gov This regioselectivity is driven by the acidity of the C-5 proton, which is enhanced by the inductive effect of the adjacent N-1 and the C-3 bromo group. The resulting 5-lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups at this position. rsc.org

| Electrophile | Reagent Example | Group Introduced at C-5 |

|---|---|---|

| Aldehydes/Ketones | (CH₃)₂C=O | Hydroxyalkyl |

| Carbon Dioxide | CO₂ | Carboxylic acid |

| Alkyl Halides | CH₃I | Alkyl (e.g., Methyl) |

| Iodine | I₂ | Iodo |

| Silyl Halides | (CH₃)₃SiCl | Trialkylsilyl |

Functionalization at Other Ring Positions (e.g., C-4, C-5 if available or through different synthetic routes)

Functionalization of the pyrazole core can be achieved at all available carbon positions through complementary synthetic strategies.

C-4 Position : As discussed, this position is primarily functionalized through electrophilic aromatic substitution reactions. scribd.com

C-5 Position : This site is readily accessed via directed lithiation followed by reaction with an electrophile. nih.govrsc.org

C-3 Position : The bromine atom at the C-3 position is a key synthetic handle for derivatization, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings are well-established methods for the functionalization of bromo-heterocycles, including pyrazoles. nih.govnih.govznaturforsch.com

Derivatization via the N-1 Nitrogen

In this compound, the N-1 position of the pyrazole ring is already occupied by the 2,2-difluoroethyl group, precluding further substitution at this nitrogen atom. The primary role of this N-1 substituent is electronic and steric; its strong electron-withdrawing nature deactivates the pyrazole ring towards electrophilic attack. nih.gov

While direct derivatization at N-1 is not possible, a potential reaction involving the pyrazole nitrogen atoms is the quaternization of the N-2 nitrogen. N-alkylpyrazoles can react with alkylating agents, such as alkyl halides, to form N-1, N-2 dialkylpyrazolium salts. rrbdavc.org This transformation would introduce a positive charge to the pyrazole ring, significantly altering its chemical properties and reactivity.

Spectroscopic and Structural Characterization

Advanced NMR Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the difluoroethyl group. The chemical shifts and coupling patterns would confirm their relative positions. The protons on the pyrazole ring would likely appear as doublets, while the methylene (B1212753) protons of the difluoroethyl group would exhibit a triplet of doublets due to coupling with both the fluorine atoms and the methine proton. The methine proton would present as a triplet of triplets.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the pyrazole ring, the methylene and methine carbons of the difluoroethyl group would all have characteristic chemical shifts. The carbon attached to the bromine atom would be significantly influenced by its electronegativity.

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a signal for the two equivalent fluorine atoms, and the coupling with the adjacent methylene protons would provide further structural confirmation.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H (pyrazole) | 7.5 - 8.0 | d | J ≈ 2-3 |

| ¹H (pyrazole) | 6.5 - 7.0 | d | J ≈ 2-3 |

| ¹H (-CH₂-) | 4.5 - 5.0 | td | J(H-F) ≈ 14-16, J(H-H) ≈ 4-6 |

| ¹H (-CHF₂) | 6.0 - 6.5 | tt | J(H-F) ≈ 55-60, J(H-H) ≈ 4-6 |

| ¹³C (C-Br) | 120 - 125 | s | - |

| ¹³C (pyrazole) | 130 - 140 | s | - |

| ¹³C (pyrazole) | 105 - 110 | s | - |

| ¹³C (-CH₂-) | 50 - 55 | t | J(C-F) ≈ 20-25 |

| ¹³C (-CHF₂) | 110 - 115 | t | J(C-F) ≈ 240-250 |

| ¹⁹F | -110 to -120 | dt | J(F-H) ≈ 55-60, J(F-H) ≈ 14-16 |

Note: The data in this table is predicted based on known values for similar structures and should be considered illustrative. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₅H₅BrF₂N₂), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Interactive Data Table: Expected HRMS Data

| Ion | Calculated m/z |

| [M(⁷⁹Br)+H]⁺ | 210.9678 |

| [M(⁸¹Br)+H]⁺ | 212.9657 |

Note: The data in this table represents the calculated exact masses for the protonated molecular ions containing the two major isotopes of bromine.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C-N, C-F, and C-Br bonds.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch |

| 1600 - 1450 | C=C and C=N stretching (pyrazole ring) |

| 1300 - 1000 | C-F stretch |

| 650 - 550 | C-Br stretch |

Note: This table provides a general range for the expected absorption bands.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would confirm the connectivity of the atoms and reveal the packing of the molecules in the crystal lattice. As of this writing, no public reports of a single-crystal X-ray diffraction study for this specific compound were found. The study of fluorinated pyrazoles by X-ray diffraction has been reported, revealing insights into their molecular geometry and intermolecular interactions. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com DFT, particularly with hybrid functionals like B3LYP, is a widely used method for obtaining accurate results regarding geometry, vibrational frequencies, and electronic characteristics of such heterocyclic systems. mdpi.comnih.govnih.gov

The electronic landscape of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole dictates its reactivity and intermolecular interactions. DFT calculations are employed to determine key electronic parameters. nih.gov The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability and reactivity.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, negative potential (red/yellow) is expected around the nitrogen atom at position 2 and the bromine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be concentrated around the hydrogen atoms and the N-H of a precursor molecule, highlighting sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Substituted Pyrazole Model This table presents illustrative data based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (Egap) | 5.6 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

The N-(2,2-difluoroethyl) substituent introduces conformational flexibility to the molecule. The rotation around the N1-C(ethyl) and C(ethyl)-C(ethyl) single bonds can lead to various spatial arrangements (conformers) with different potential energies.

Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. This process identifies the lowest-energy (most stable) conformers. For the 2,2-difluoroethyl group, the gauche and anti-periplanar arrangements relative to the pyrazole ring are typically the most significant conformers to be analyzed. The relative stability of these conformers is determined by a balance of steric hindrance and electrostatic interactions, such as potential intramolecular hydrogen bonds. nih.gov

Table 2: Relative Energies of N-(2,2-Difluoroethyl) Moiety Conformers Illustrative data showing the relative stability of different rotational isomers (rotamers).

| Conformer | Dihedral Angle (C5-N1-Ca-Cb) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Global Minimum) | ~75% |

| Gauche I | ~60° | +1.2 | ~12.5% |

| Gauche II | ~-60° | +1.2 | ~12.5% |

For the parent 1H-pyrazole, annular prototropic tautomerism is a key feature, where the proton can reside on either of the two nitrogen atoms. nih.govpurkh.com However, in this compound, the substitution of the hydrogen at the N1 position with a difluoroethyl group precludes this type of tautomerism. The N1-substituent "fixes" the structure.

While annular tautomerism is not possible, computational studies can be used to investigate the energetics of other hypothetical, less common tautomeric forms, such as those involving C-H acidity, to confirm the high stability of the N1-substituted isomer. mdpi.com DFT calculations would compare the total energies of the different possible isomers, with the expectation that the 1H-pyrazole form is overwhelmingly the most stable. nih.gov

Reaction Mechanism Elucidation

Computational modeling is instrumental in elucidating the detailed mechanisms of the reactions used to synthesize this compound. By mapping the reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, chemists can understand and predict reaction outcomes, such as regioselectivity. nih.govrsc.org

N-alkylation: The synthesis of the title compound likely involves the N-alkylation of 3-bromopyrazole. This reaction can potentially yield two different regioisomers: the N1-substituted product and the N2-substituted product. DFT calculations can model the reaction pathway for both possibilities. By calculating the activation energies for the N1 versus N2 attack, the model can predict the major product. For many substituted pyrazoles, N1-alkylation is favored, a prediction often justified by computational studies showing a lower energy barrier for this pathway. wuxiapptec.comresearchgate.net

Halogenation: The bromination of a pyrazole ring typically occurs at the C4 position. researchgate.net Computational models can explore the mechanism of this electrophilic substitution. These studies would analyze the charge distribution of the N-alkylated pyrazole precursor to show that the C4 position is the most electron-rich and thus most susceptible to electrophilic attack.

Cycloadditions: The pyrazole ring itself is often constructed via a [3+2] cycloaddition reaction. beilstein-journals.orgorganic-chemistry.org For instance, the reaction between a nitrile imine and an alkyne can form the pyrazole core. organic-chemistry.org Computational chemistry can be used to study the mechanism (whether it is a concerted or stepwise process) and the regioselectivity of this ring-forming reaction, providing fundamental insights into how the substituents are oriented in the final product. researchgate.net

For any proposed reaction step, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating the TS structure and calculating its energy is critical for determining the reaction's activation energy (ΔG‡), which governs the reaction rate.

Computational chemists use algorithms to locate these TS structures. A key verification is a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. wuxiapptec.com

For the N-alkylation of 3-bromopyrazole, comparing the activation energies for the two possible pathways (N1 vs. N2 alkylation) provides a quantitative prediction of the regioselectivity. A lower activation energy implies a faster reaction rate and, therefore, a higher yield of that particular isomer.

Table 3: Illustrative Calculated Activation Energies for N-Alkylation of 3-Bromopyrazole This table presents hypothetical but representative DFT-calculated energy values to illustrate the prediction of regioselectivity.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| N1-Alkylation | 0.0 | +15.0 | 15.0 | Major Product |

| N2-Alkylation | 0.0 | +18.5 | 18.5 | Minor Product |

This analysis demonstrates how computational modeling can provide deep, quantitative insights into reaction mechanisms, guiding synthetic efforts and explaining experimental observations.

Regioselectivity Prediction and Validation

The synthesis of this compound from 3-bromopyrazole and a suitable 2,2-difluoroethylating agent presents a classic regioselectivity challenge. The pyrazole ring contains two nitrogen atoms, N1 and N2, that are available for alkylation. This can lead to the formation of two possible regioisomers: the desired 1,3-disubstituted product, this compound, and the 1,5-disubstituted isomer, 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole. Predicting and controlling the reaction outcome is crucial for efficient synthesis.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the regioselectivity of such alkylation reactions. researchgate.netrsc.org These studies typically involve calculating the activation energies for the transition states leading to both the N1 and N2 alkylated products. The isomer formed via the lower energy pathway is predicted to be the major product. rsc.org

Several factors are known to influence the regioselectivity of pyrazole alkylation:

Steric Hindrance: The substituent at the C3 position (the bromo group in this case) can sterically hinder the approach of the alkylating agent to the adjacent N2 atom. This steric effect generally favors alkylation at the less hindered N1 position. researchgate.net

Electronic Effects: The electron-withdrawing nature of the bromo substituent and the pyrazole ring itself can influence the nucleophilicity of the two nitrogen atoms.

Reaction Conditions: The choice of solvent, base, and alkylating agent can significantly impact the isomeric ratio. researchgate.netconicet.gov.ar For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation. conicet.gov.ar

For the N-alkylation of 3-substituted pyrazoles under basic conditions (e.g., K₂CO₃ in DMSO), a high degree of regioselectivity for the N1-alkylated product is generally observed. researchgate.net This is justified by DFT calculations at levels such as B3LYP/6-31G**(d), which consistently show a lower activation barrier for the formation of the 1,3-isomer. researchgate.net

Experimental validation of the predicted regioselectivity is typically achieved through the characterization of the reaction product using spectroscopic methods. Two-dimensional NMR techniques, such as NOESY and HMBC, are particularly effective in unambiguously determining the substitution pattern of the pyrazole ring. rsc.org Final confirmation of the regiochemistry is often obtained through single-crystal X-ray diffraction analysis of the product. researchgate.netorganic-chemistry.org

| Factor | Influence on Formation of this compound (N1-isomer) | Theoretical/Experimental Basis |

|---|---|---|

| Steric Effects of C3-Bromo Group | Favors N1 alkylation by hindering approach to N2. | General principle in pyrazole chemistry, supported by computational models. researchgate.net |

| Computational Predictions (DFT) | Predicts N1-isomer as the major product due to a lower activation energy transition state. | DFT calculations (e.g., B3LYP/6-31G**(d)) are a standard method for predicting reaction pathways. researchgate.netrsc.org |

| Solvent Choice | Polar aprotic solvents (e.g., DMSO) or fluorinated alcohols can enhance selectivity for the N1-isomer. | Experimental observations show solvent polarity and specific solvent interactions can direct regioselectivity. conicet.gov.ar |

| Validation Techniques | Structure confirmed by 2D-NMR (NOESY, HMBC) and single-crystal X-ray diffraction. | Standard analytical methods for structural elucidation of regioisomers. researchgate.netrsc.org |

Intermolecular Interactions and Self-Assembly

The intermolecular interactions of this compound are dictated by the distinct chemical functionalities present in the molecule: the aromatic pyrazole ring, the bromine atom, and the difluoroethyl group. These interactions govern the compound's physical properties, such as melting point and solubility, as well as its crystal packing arrangement. The incorporation of fluorine is known to significantly affect drug-receptor interactions by influencing electrostatic and hydrogen-bonding capabilities. researchgate.net

The primary intermolecular forces expected for this compound include:

Hydrogen Bonding: While the parent pyrazole has an N-H group for strong hydrogen bonding, the N1-substitution in this compound removes this donor. However, the fluorine atoms of the difluoroethyl group can act as weak hydrogen bond acceptors. The C-H bonds on the pyrazole ring and the ethyl group can also participate as weak hydrogen bond donors, potentially forming C-H···F and C-H···N interactions.

Halogen Bonding: The bromine atom at the C3 position is a potential halogen bond donor. It can engage in attractive interactions with Lewis basic sites on adjacent molecules, such as the N2 atom of the pyrazole ring (Br···N). This type of interaction is increasingly recognized for its role in crystal engineering and molecular recognition.

π-π Stacking: The aromatic pyrazole rings can stack on top of each other, leading to stabilizing π-π interactions.

The presence of the difluoroethyl group can modulate these interactions. Fluorine's high electronegativity creates a strong dipole, which can lead to more facile solvation in certain media. olemiss.edu In the solid state, these interactions collectively determine the crystal packing motif, which can be elucidated in detail using single-crystal X-ray diffraction. Analysis of crystal structures of similar fluorinated and brominated heterocyclic compounds often reveals complex networks of these weak interactions, highlighting their importance in the supramolecular assembly of the molecules. nih.govresearchgate.net

| Interaction Type | Participating Atoms/Groups | Significance |

|---|---|---|

| Hydrogen Bonding (Weak) | C-H (ring/ethyl) as donor; N (ring) and F (ethyl) as acceptors. | Contributes to crystal packing and influences physical properties. olemiss.edu |

| Halogen Bonding | C-Br as donor; N2 of pyrazole ring as acceptor. | Directional interaction important for crystal engineering and self-assembly. |

| Dipole-Dipole Interactions | Polar C-F, C-Br, and C-N bonds. | Significant contribution to lattice energy and bulk properties. olemiss.edu |

| π-π Stacking | Aromatic pyrazole rings. | Stabilizes the crystal structure through orbital overlap. |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole serves as a highly versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized. The pyrazole (B372694) ring is a key heterocyclic motif found in many biologically active compounds and functional materials. The bromine atom at the 3-position is a particularly useful handle for introducing a wide range of substituents through various cross-coupling reactions.

The utility of brominated pyrazoles in synthesis is well-documented. For instance, they can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The 1-(2,2-difluoroethyl) group enhances the compound's lipophilicity and metabolic stability, properties that are highly desirable in the development of new pharmaceuticals and agrochemicals.

The general reactivity of the compound can be summarized as follows:

| Reactive Site | Type of Reaction | Potential Products |

| C-Br Bond | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck) | Arylated, alkenylated, or alkynylated pyrazoles |

| Pyrazole Ring | Electrophilic substitution (e.g., nitration, halogenation) | Further functionalized pyrazole derivatives |

| N-H (if present) | Alkylation, acylation | N-substituted pyrazoles |

Efficient synthetic methods for producing fluorinated pyrazoles have been developed, often relying on the cyclization of fluorinated precursors. researchgate.net These methods provide access to a diverse range of pyrazole-based building blocks, including this compound, for further elaboration. researchgate.net The strategic incorporation of fluorine atoms can significantly influence the electronic properties and biological activity of the final products. researchgate.net

Potential as a Ligand in Coordination Chemistry

The pyrazole nucleus contains two adjacent nitrogen atoms, making it an excellent ligand for coordinating with metal ions. researchgate.net The nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to form stable coordination complexes with a variety of transition metals. researchgate.net The specific compound, this compound, can function as a monodentate or bidentate ligand, depending on the reaction conditions and the nature of the metal center. researchgate.net

The synthesis of metal complexes involving pyrazole-based ligands is a mature field of study. nih.gov Typically, these complexes are prepared by reacting the pyrazole ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit a range of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the reactants. researchgate.net

For this compound, the presence of the difluoroethyl group could influence the solubility and crystal packing of the resulting metal complexes. The bromo substituent might also participate in secondary interactions within the crystal lattice, further directing the supramolecular assembly. mdpi.com While specific complexes of this particular pyrazole may not be extensively reported, the general principles of pyrazole coordination chemistry suggest that it would form stable complexes with metals such as copper, cadmium, cobalt, and iron. nih.govrsc.org

The reactivity of the coordinated pyrazole ligand can be significantly different from that of the free ligand. For example, coordination to a metal center can alter the pKa of the pyrazole ring and can also activate or deactivate certain positions towards electrophilic or nucleophilic attack. These effects can be harnessed to perform novel chemical transformations.

Precursor for Advanced Materials (e.g., liquid crystals, polymers, optoelectronic materials)

Pyrazole derivatives are increasingly being explored as components of advanced materials due to their unique electronic and photophysical properties. researchgate.net The incorporation of pyrazole units into larger molecular frameworks can lead to materials with interesting liquid crystalline, polymeric, or optoelectronic behavior.

The compound this compound is a promising precursor for such materials. The bromo group provides a convenient point of attachment for polymerization or for linking to other chromophoric units. The difluoroethyl group can enhance the thermal stability and processability of the resulting materials. Pyrazole-containing polymers may exhibit interesting properties such as high thermal resistance and specific conductivities.

In the realm of optoelectronics, pyrazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.com The pyrazole ring can act as an electron-donating or electron-withdrawing unit, depending on the other substituents present. This tunability of electronic properties is crucial for designing materials with specific energy levels for efficient charge transport and light emission. mdpi.com The introduction of fluorine atoms is a common strategy to lower the HOMO and LUMO energy levels of organic materials, which can improve their performance and stability in electronic devices. mdpi.com

Utility in Agrochemicals (focused on the chemistry of the compound in this context, not its biological effect)

The pyrazole scaffold is a well-established feature in a number of commercially successful agrochemicals. nih.gov For example, pyrazole-containing compounds are found in insecticides, herbicides, and fungicides. The synthesis of these agrochemicals often involves the use of functionalized pyrazole intermediates. scimplify.com

The chemical transformations involved in converting this building block into a more complex agrochemical might include:

Cross-coupling reactions to build the carbon skeleton of the final molecule.

Nucleophilic substitution of the bromine atom.

Further functionalization of the pyrazole ring or the difluoroethyl group.

The specific combination of the bromo substituent and the difluoroethyl group in this compound makes it a highly attractive intermediate for the discovery and development of new generations of agrochemicals.

Future Research Directions for 3 Bromo 1 2,2 Difluoroethyl 1h Pyrazole

The unique structural features of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole, namely the presence of a reactive bromine atom, a difluoroethyl group, and the pyrazole (B372694) core, position it as a versatile building block in synthetic chemistry. Future research efforts are anticipated to capitalize on these features, aiming to develop more efficient synthetic methodologies, explore novel reactivity patterns, and design new molecular entities with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.